GPR35 Antagonism: Target Compound Is Experimentally Inactive, Unlike Many GPCR-Active Oxadiazole-Pyrazoles
In a BRET-based GPR35 antagonism assay (primary screen, 300 µM zaprinast as agonist background), N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide exhibited no meaningful inhibition, with an IC₅₀ exceeding 100 µM and thus classified as 'inactive' [1]. In contrast, the positive control antagonist CID2745687 achieved full blockade at 10 µM in the same assay format, and numerous 1,3,4-oxadiazole-containing compounds have been reported as GPCR modulators across the literature [1][2]. This selective inactivity provides a defined off-target liability profile that is valuable for researchers seeking compounds free of GPR35-mediated interference.
| Evidence Dimension | GPR35 antagonism (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ > 100 µM (inactive) |
| Comparator Or Baseline | CID2745687 (positive control): active at 10 µM; class of oxadiazole-pyrazole GPCR ligands: numerous actives reported |
| Quantified Difference | Target compound is >10-fold less potent than the positive control (inactive threshold); differentiated from many oxadiazole-class GPCR actives. |
| Conditions | BRET-based GPR35 antagonism assay, human GPR35, 300 µM zaprinast background |
Why This Matters
Absence of GPR35 antagonism can be critical for projects targeting other GPCRs, kinases, or inflammatory pathways where GPR35 crosstalk must be avoided.
- [1] ECBD Assay EOS300038: GPR35 Antagonism. Sildrug/IBB Warsaw. URL: https://ecbd.eu/assays/EOS300038 (accessed 2026-05-10). View Source
- [2] Bajusz D, et al. Why are GPCRs still a major target? An updated review of GPCR-targeting drugs. Br J Pharmacol. 2018;175(21):4075-4085. (Provides context for GPCR activity of heterocyclic scaffolds.) View Source
